N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 13908-50-4
VCID: VC20989473
InChI: InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14)
SMILES: CSC1=CC=C(C=C1)NC(=O)NCCCl
Molecular Formula: C10H13ClN2OS
Molecular Weight: 244.74 g/mol

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea

CAS No.: 13908-50-4

Cat. No.: VC20989473

Molecular Formula: C10H13ClN2OS

Molecular Weight: 244.74 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea - 13908-50-4

Specification

CAS No. 13908-50-4
Molecular Formula C10H13ClN2OS
Molecular Weight 244.74 g/mol
IUPAC Name 1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea
Standard InChI InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14)
Standard InChI Key WUXUKJIIFCCPFH-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)NC(=O)NCCCl
Canonical SMILES CSC1=CC=C(C=C1)NC(=O)NCCCl

Introduction

Chemical Properties and Structure

Chemical Identity

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea is officially identified by several key parameters that define its chemical identity . The compound is registered under CAS number 13908-50-4, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C10H13ClN2OS, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms . With a molecular weight of 244.74 g/mol, this compound falls within the range of low molecular weight organic compounds commonly used in research applications .
The compound is known by several synonyms in scientific literature, including N-(2-chloroethyl)-N'-[4-(methylsulfanyl)phenyl]urea, 1-(2-Chloroethyl)-3-(4-(methylthio)phenyl)urea, and 3-(2-chloroethyl)-1-[4-(methylsulfanyl)phenyl]urea . This variety of nomenclature reflects the different naming conventions used in chemical literature and databases. The compound is also identified by MDL number MFCD08689728, which serves as an additional reference point in chemical databases .

Physical Properties

The physical properties of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea provide important insights into its behavior under various experimental conditions . The compound exists as a solid at room temperature with a well-defined melting point of 130-131°C, indicating its high purity and crystalline nature . Its boiling point is estimated to be approximately 363°C at 760 mmHg, although this property is less relevant for laboratory applications due to potential decomposition before reaching this temperature .

PropertyValue
Physical StateSolid
Melting Point130-131°C
Boiling Point363°C at 760 mmHg
Density1.26 g/cm³
LogP2.09
H-bond Acceptors3
H-bond Donors2
Freely Rotating Bonds4
Polar Surface Area48.85 Ų
Flash Point173.3°C
Vapor Pressure1.86×10⁻⁵ mmHg at 25°C
The compound exhibits moderate lipophilicity with a LogP value of 2.09, suggesting reasonable membrane permeability while maintaining some water solubility . This balanced lipophilicity is advantageous for biological applications. With three hydrogen bond acceptors and two hydrogen bond donors, the molecule can engage in multiple hydrogen bonding interactions, which can influence its solubility, crystal packing, and interactions with biological macromolecules .

Biological Activity and Applications

Mechanism of Action

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea belongs to the broader class of compounds known as 1-aryl-3-(2-chloroethyl)ureas (CEUs), which have been studied for their biological activities. These compounds function as soft alkylating agents that can form covalent bonds with specific protein residues. The mechanism of action for such compounds typically involves the 2-chloroethyl group acting as an electrophilic site that can react with nucleophilic residues in proteins, particularly cysteine thiols.
The electrophilic nature of the 2-chloroethyl group stems from the electronegative chlorine atom, which creates a partial positive charge on the adjacent carbon atoms. This makes the terminal carbon susceptible to nucleophilic attack, potentially leading to the displacement of the chlorine atom and formation of a covalent bond with the nucleophile. When this reaction occurs with specific protein residues, it can result in protein modification that may alter the protein's structure and function.
For related chloroethylurea compounds, research has shown potential interactions with proteins involved in cellular processes, including cytoskeletal proteins like tubulin. These interactions can disrupt microtubule dynamics by covalently binding to specific cysteine residues, leading to effects on cell division and other cellular processes. While the specific binding targets and biological activities of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea may differ from other compounds in this class, the general mechanism of alkylation provides a foundation for understanding its potential biological interactions.

Research Applications

The primary applications of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea in research center around its potential use in proteomics research and biochemical studies. As a compound with alkylating properties, it can serve as a tool for protein modification studies, allowing researchers to investigate changes in protein structure and function following covalent modification. This approach can provide insights into protein active sites, binding pockets, and other structural features that influence protein function.
The compound may also find use as a chemical probe for studying specific protein interactions and cellular processes. By selectively modifying certain proteins, researchers can trace the consequences of these modifications on cellular pathways and functions. This type of chemical biology approach bridges the gap between traditional biochemistry and cellular biology, providing molecular-level insights into complex biological systems.
Additionally, N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea can serve as a model compound for structure-activity relationship studies. By comparing its properties and activities with those of related compounds containing different substituents, researchers can develop a deeper understanding of how specific structural features influence chemical reactivity and biological activity. This information can guide the design of new compounds with enhanced properties for various applications.

Analytical Methods

Various analytical methods can be employed for the identification, characterization, and quantification of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea in research settings. These methods are essential for confirming the compound's identity, assessing its purity, and monitoring its behavior in experimental systems. Spectroscopic methods provide valuable tools for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the compound's structure, including the chemical environment of different protons and carbons within the molecule. For N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, proton NMR would typically show characteristic signals for the aromatic protons, methyl group protons, and those in the chloroethyl chain, while carbon-13 NMR would reveal the distinct carbon environments including the characteristic carbonyl carbon of the urea group. Infrared (IR) spectroscopy offers complementary structural information, particularly regarding functional groups. The compound would exhibit characteristic absorption bands for the N-H stretching vibrations, C=O stretching of the urea group, C-S stretching of the methylthio group, and C-Cl stretching of the chloroethyl moiety. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can be used for structural elucidation and identification. Chromatographic methods are valuable for assessing purity and for separation purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is particularly useful for quantitative analysis of the compound in various matrices. The compound's aromatic system provides good UV absorbance, facilitating detection at appropriate wavelengths. Thin-Layer Chromatography (TLC) offers a simple and rapid approach for monitoring reaction progress during synthesis and for preliminary purity assessment. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide information about the compound's thermal behavior, including its melting point and potential phase transitions. This information is valuable for characterizing different crystalline forms or polymorphs that may affect the compound's properties and stability.

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